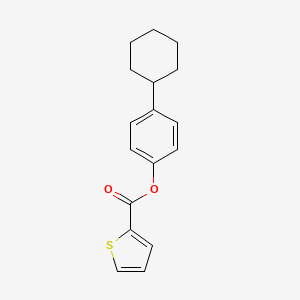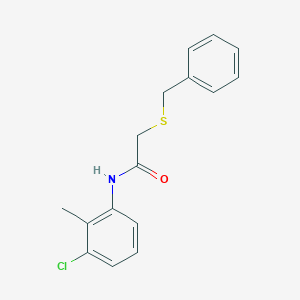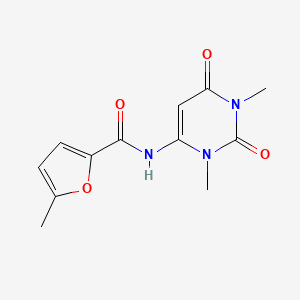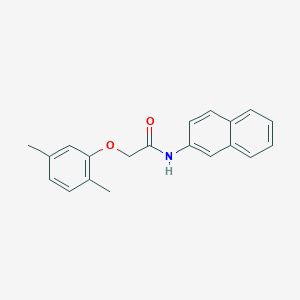![molecular formula C18H14N2O3 B5865688 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound used in scientific research for its unique properties and potential applications. This compound belongs to the family of anthraquinone derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one involves its ability to intercalate into DNA and inhibit the activity of enzymes, such as topoisomerases and kinases. This results in the disruption of DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its concentration and mode of administration. At lower concentrations, it has been shown to induce apoptosis in cancer cells, while at higher concentrations, it can cause DNA damage and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for developing new cancer therapeutics. However, its limitations include its potential toxicity at higher concentrations and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one research, including:
1. Developing new cancer therapeutics based on its ability to selectively target cancer cells.
2. Studying its anti-inflammatory and antioxidant properties for potential use in treating inflammatory diseases.
3. Investigating its potential as a fluorescent probe for imaging biological systems.
4. Exploring its use as a tool for studying DNA replication and cell division.
5. Developing new methods for synthesizing and purifying this compound to improve its quality and yield.
In conclusion, this compound is a valuable compound for scientific research with potential applications in cancer therapeutics, imaging, and studying biological systems. Its unique properties and mechanism of action make it a promising candidate for future studies and developments.
合成法
The synthesis of 3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of anthraquinone-2-carboxylic acid with hydroxylamine hydrochloride and morpholine in the presence of a catalyst. The resulting product is purified through various techniques, such as recrystallization and column chromatography, to obtain a high-quality sample.
科学的研究の応用
3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been used in scientific research for various applications, such as fluorescent labeling, DNA intercalation, and enzyme inhibition. Its unique properties make it a valuable tool for studying biological systems and developing new therapeutics.
特性
IUPAC Name |
12-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17-11-3-1-2-4-12(11)18-15-13(17)5-6-14(16(15)19-23-18)20-7-9-22-10-8-20/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMJRIIPCTHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5865626.png)
![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)
![N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5865649.png)
![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)
![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)



![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)